molecular formula C21H20FN5O2 B2414577 2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034567-91-2

2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide

Cat. No. B2414577
CAS RN: 2034567-91-2
M. Wt: 393.422
InChI Key: PDNLAVQPTORTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl group, pyrazole ring, and pyridine ring are all aromatic, which means they are likely to contribute to the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, while the pyrazole and pyridine rings could contribute to its aromaticity .

Scientific Research Applications

Anti-Cancer Activity

The compound has shown promise in the realm of anti-cancer research. Novel fluoro substituted benzo[b]pyran derivatives, which may share structural similarities with the compound , have demonstrated anti-lung cancer activity. These compounds have been tested against human cancer cell lines, including lung, breast, and CNS cancers, showing anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Antioxidant Activity

Research into coordination complexes constructed from pyrazole-acetamide derivatives, similar to the query compound, has revealed significant antioxidant activity. These studies highlight the effect of hydrogen bonding on the self-assembly process of these complexes and their potential antioxidant capabilities (Chkirate et al., 2019).

Fluorogenic Dyes and Imaging Agents

Compounds with an acetamide substituent have been investigated for their potential use as fluorogenic dyes. Oxidation processes have been explored to create compounds with significant bathochromic shifts in their absorption and emission maxima, suggesting their utility in fluorescence imaging applications (Zaitseva et al., 2020).

Antimicrobial Activity

Synthesis efforts have also extended to the creation of heterocycles incorporating the acetamide moiety, demonstrating antimicrobial properties. These studies underscore the compound's relevance in developing new antimicrobial agents, with representative compounds showing efficacy against various microbial strains (Bondock et al., 2008).

Src Kinase Inhibitory and Anticancer Activities

Further research into thiazolyl N-benzyl-substituted acetamide derivatives has uncovered their role in inhibiting Src kinase, a key target in cancer therapy. These studies indicate the compound's potential in treating cancers through selective inhibition of Src kinase activity (Fallah-Tafti et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrazole rings are used for their analgesic and anti-inflammatory properties .

Future Directions

The future directions for this compound would likely depend on its intended use and its effectiveness in that role. If it’s being developed as a drug, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-18-5-3-16(4-6-18)17-12-25-26(13-17)14-20(28)24-11-15-7-8-23-19(10-15)27-9-1-2-21(27)29/h3-8,10,12-13H,1-2,9,11,14H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNLAVQPTORTOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.